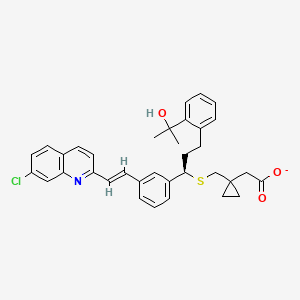

Montelukast(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

LSM-36379 is an aromatic compound.

Applications De Recherche Scientifique

Asthma Management

Montelukast is primarily indicated for the treatment of asthma. Clinical trials have demonstrated its efficacy in improving various asthma control endpoints, such as forced expiratory volume in one second (FEV1), peak expiratory flow rate (PEFR), and patient-reported outcomes related to asthma symptoms .

Clinical Findings:

- A 12-week study showed significant improvements in FEV1 and PEFR compared to placebo (P<0.001) with montelukast administration .

- In children with mild to moderate asthma, montelukast was found to be effective, with some patients showing better responses than those receiving inhaled corticosteroids (ICS) .

Allergic Rhinitis

Montelukast is also effective in treating allergic rhinitis, providing relief from nasal congestion, sneezing, and itching. Its anti-inflammatory properties make it suitable for patients with concomitant asthma and allergic rhinitis .

Case Studies:

- A cohort study indicated that montelukast significantly reduced symptoms of allergic rhinitis in patients with coexisting asthma, demonstrating its dual benefits .

Neuropsychiatric Effects

Recent studies have raised concerns about the potential neuropsychiatric side effects associated with montelukast use, particularly in children and adolescents. A case-crossover study indicated an increased risk of neuropsychiatric adverse events (NPAEs) following montelukast initiation .

Findings:

- Patients exposed to montelukast exhibited higher odds of developing anxiety disorders and insomnia compared to those not exposed .

- A review of adverse drug reactions reported cases of sleep disturbances, agitation, and depression linked to montelukast use .

Pediatric Use

Montelukast's effectiveness in young children has been a subject of investigation. A study assessing intermittent use of montelukast in children aged 10 months to 5 years found inconclusive results regarding its efficacy for wheezing episodes .

Data Summary:

- The study highlighted variability in response among young patients, suggesting that further research is needed to establish optimal treatment protocols .

Formulation Innovations

Recent advancements in drug formulation have enhanced the delivery and efficacy of montelukast. Novel formulations such as orally disintegrating tablets and nanoparticle-based aerosols have been developed to improve bioavailability and patient adherence.

| Formulation Type | Description | Benefits |

|---|---|---|

| Orally Disintegrating Tablets | Quick-dissolving tablets for ease of administration | Improved compliance, especially in pediatric patients |

| Nanoparticle Aerosols | Chitosan or poly-lactic acid-based formulations for pulmonary delivery | Enhanced stability and targeted delivery to lungs |

Analyse Des Réactions Chimiques

Enzymatic Reduction of Intermediate

The synthesis pathway includes an enzymatic reduction step using carbonyl reductase :

-

Substrate : Compound (I) (α,β-unsaturated ketone).

-

Cofactors : NADPH or NADH.

-

Conditions :

-

pH: 6.5–7.5.

-

Temperature: 25–30°C.

-

Solvent: Toluene/water biphasic system.

-

Outcome :

-

Stereoselective reduction to compound (II) (secondary alcohol).

Hydrolysis and Stability

Montelukast(1−) undergoes pH-dependent hydrolysis:

-

Acidic conditions : Protonation of the sulfonate group, leading to decomposition.

-

Alkaline conditions : Stable due to resonance stabilization of the deprotonated form.

Degradation Products :

| Condition | Major Degradants | Detection Method |

|---|---|---|

| Acidic (pH < 3) | Sulfoxide derivatives | HPLC-MS |

| Oxidative | Quinoline-ring oxidized species | TLC |

Coordination with Metal Ions

Montelukast(1−) forms complexes with divalent cations (e.g., Ca²⁺, Mg²⁺), altering its solubility:

-

Evidence : Reduced bioavailability in hard water due to chelation .

-

Structure : The sulfonate and carboxylate groups act as ligands.

Metabolic Reactions

In vivo , montelukast(1−) is metabolized primarily via cytochrome P450 (CYP2C9 and CYP3A4):

-

Oxidation : At the methyl groups on the cyclopropane ring.

-

Sulfoxidation : At the thioether linkage.

Metabolites :

| Metabolite | Activity |

|---|---|

| 21-Carboxy-montelukast | Inactive |

| Sulfoxide derivative | Weak receptor antagonist |

Table 2: Stability Profile of Montelukast(1−)

| Condition | Half-Life (days) | Degradation Pathway |

|---|---|---|

| pH 7.4 (aqueous) | >30 | Stable |

| pH 3.0 (aqueous) | 7 | Hydrolysis/sulfoxidation |

| UV light (254 nm) | 2 | Photodegradation |

Propriétés

Formule moléculaire |

C35H35ClNO3S- |

|---|---|

Poids moléculaire |

585.2 g/mol |

Nom IUPAC |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate |

InChI |

InChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/p-1/b15-10+/t32-/m1/s1 |

Clé InChI |

UCHDWCPVSPXUMX-TZIWLTJVSA-M |

SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O |

SMILES isomérique |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O |

SMILES canonique |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.